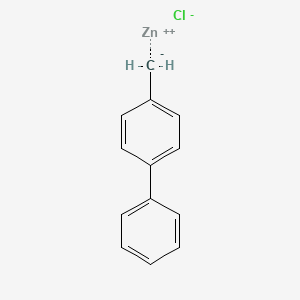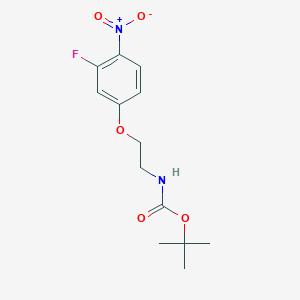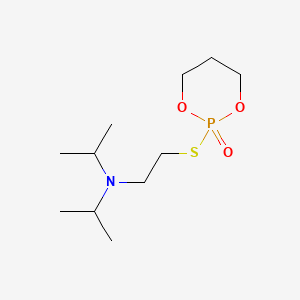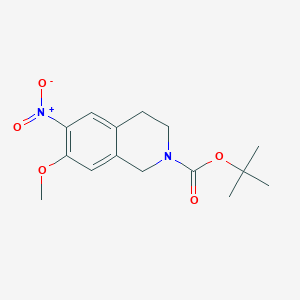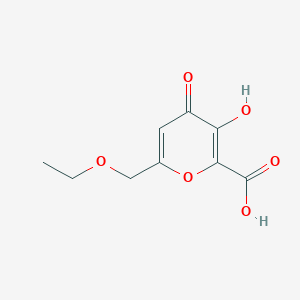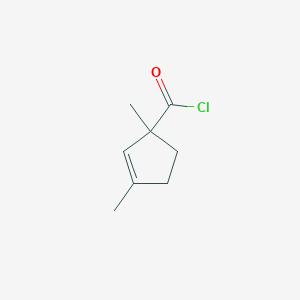
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is an organic compound with a cyclopentene ring substituted with two methyl groups and a carbonyl chloride group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride typically involves the reaction of 1,3-dimethylcyclopent-2-ene with phosgene (COCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane to facilitate the reaction. The process requires careful handling of phosgene due to its toxicity and reactivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the hazardous nature of phosgene safely. The use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 1,3-dimethylcyclopent-2-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can facilitate the hydrolysis reaction.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Nucleophilic substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 1,3-dimethylcyclopent-2-ene-1-carboxylic acid.
Reduction: Formation of 1,3-dimethylcyclopent-2-ene-1-methanol.
Aplicaciones Científicas De Investigación
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of new chemical entities. This reactivity is exploited in various chemical transformations and modifications.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylcyclopent-2-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1,3-Dimethylcyclopent-2-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
Cyclopent-2-ene-1-carbonyl chloride: Lacks the methyl substitutions on the cyclopentene ring.
Uniqueness
1,3-Dimethylcyclopent-2-ene-1-carbonyl chloride is unique due to the presence of both methyl groups and the carbonyl chloride group, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry.
Propiedades
Número CAS |
84884-05-9 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
1,3-dimethylcyclopent-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-3-4-8(2,5-6)7(9)10/h5H,3-4H2,1-2H3 |
Clave InChI |
FDXVKFOGKKOTGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC1)(C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)
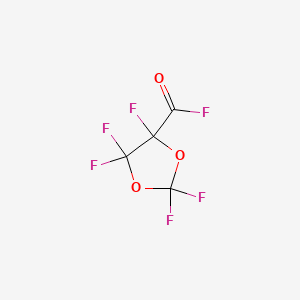
![N-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B13967927.png)



![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
